molecular formula C7H7BF3NO3 B6310077 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid CAS No. 2096329-97-2

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid

Cat. No.: B6310077
CAS No.: 2096329-97-2
M. Wt: 220.94 g/mol
InChI Key: CHEGGZMAXNZTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid is a heterocyclic compound with the molecular formula C7H7BF3NO2 It is a boronic acid derivative that contains a pyridine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used for forming carbon-carbon bonds and involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, hydroxyl-substituted pyridines, and various substituted pyridine derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds. The methoxy and trifluoromethyl groups contribute to the compound’s lipophilicity and electronic properties, influencing its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)aniline
  • 2-Hydroxy-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-Methoxy-3-(trifluoromethyl)pyridine-4-boronic acid is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-5(7(9,10)11)4(8(13)14)2-3-12-6/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEGGZMAXNZTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.